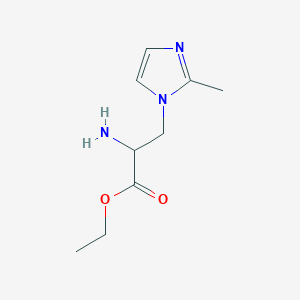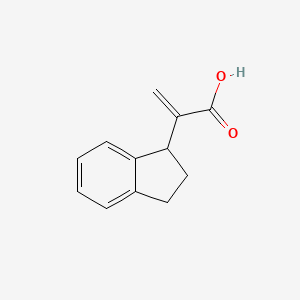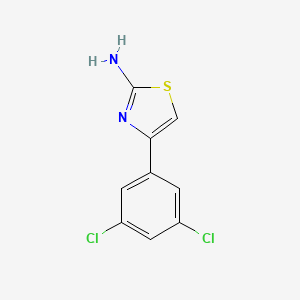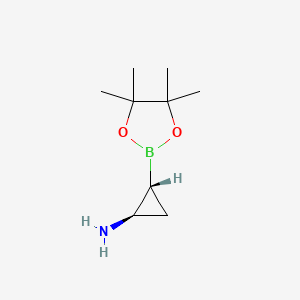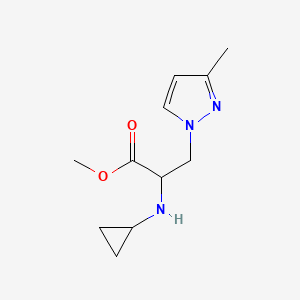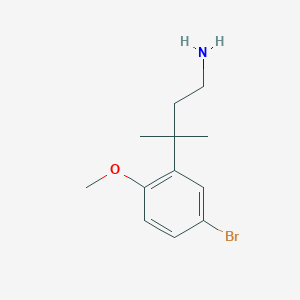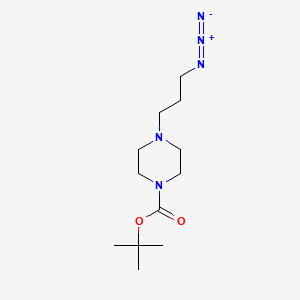
1-Boc-4-(3-azidopropyl)-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(3-azidopropyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound is characterized by the presence of a tert-butyl group, an azidopropyl chain, and a piperazine ring, making it a versatile building block for chemical synthesis.
Preparation Methods
The synthesis of tert-butyl 4-(3-azidopropyl)piperazine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the protection of piperazine using a tert-butyl group. This is followed by the introduction of the azidopropyl chain through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and reagents like sodium azide and triethylamine. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
tert-Butyl 4-(3-azidopropyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the azide group to an amine.
Substitution: The azide group in this compound can participate in substitution reactions, particularly nucleophilic substitution, where it can be replaced by other nucleophiles like amines or alcohols.
Cycloaddition: The azide group can also undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents and conditions used in these reactions include solvents like acetonitrile, catalysts like copper sulfate, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl 4-(3-azidopropyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in bioconjugation techniques, where it is used to attach biomolecules to various surfaces or other biomolecules through click chemistry.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-azidopropyl)piperazine-1-carboxylate is primarily related to its chemical reactivity. The azide group is highly reactive and can participate in various chemical reactions, including cycloaddition and substitution. These reactions enable the compound to form covalent bonds with other molecules, making it useful in bioconjugation and drug synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the molecules it interacts with .
Comparison with Similar Compounds
tert-Butyl 4-(3-azidopropyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(3-aminopropyl)piperazine-1-carboxylate: This compound has an amino group instead of an azide group, making it less reactive in cycloaddition reactions but more suitable for amide bond formation.
1-Boc-piperazine: This compound lacks the azidopropyl chain and is primarily used as a protecting group for piperazine in organic synthesis.
tert-Butyl 4-(azetidin-3-yl)piperazine-1-carboxylate: This compound contains an azetidine ring instead of an azidopropyl chain, offering different reactivity and applications
The uniqueness of tert-butyl 4-(3-azidopropyl)piperazine-1-carboxylate lies in its azide group, which provides versatility in chemical synthesis and bioconjugation applications.
Properties
Molecular Formula |
C12H23N5O2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
tert-butyl 4-(3-azidopropyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C12H23N5O2/c1-12(2,3)19-11(18)17-9-7-16(8-10-17)6-4-5-14-15-13/h4-10H2,1-3H3 |
InChI Key |
SDEYRINHRILMPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


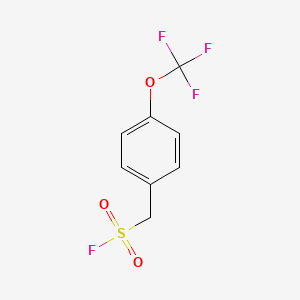

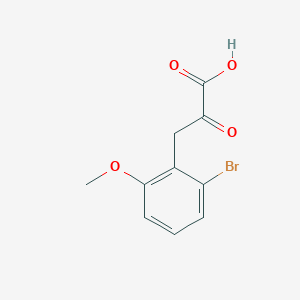
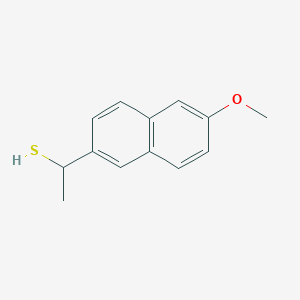
![2-Cyclopropylbenzo[d]oxazole-5-sulfonamide](/img/structure/B13538465.png)
